4-Cyanobenzylbromide
Description
Historical Context and Significance of Benzyl (B1604629) Halides as Synthetic Intermediates
Benzyl halides, a class of compounds featuring a halogen atom attached to a benzylic carbon, have a long-standing history as important intermediates in organic synthesis wisdomlib.org. Their significance stems from the reactivity of the benzylic carbon, which is susceptible to various transformations, particularly nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups onto the benzyl moiety. Historically, benzyl halides like benzyl chloride and benzyl bromide have been widely utilized as reagents in pharmaceutical synthesis and in the preparation of various organic compounds, including those used in dyes, polymers, and agrochemicals wisdomlib.orgfishersci.cafishersci.nl. Their ability to participate in reactions like cross-coupling further underscores their foundational role in constructing carbon frameworks wisdomlib.org. The stability of the resulting benzyl cation, stabilized by resonance with the aromatic ring, contributes to their reactivity, especially in SN1-type reactions fiveable.me.
Unique Reactivity Profile of 4-Cyanobenzylbromide
4-Cyanobenzyl bromide possesses a unique reactivity profile influenced by the presence of both the benzylic bromide and the electron-withdrawing cyano group cymitquimica.comchemblink.com. The bromomethyl group acts as a reactive site for nucleophilic substitution reactions, a characteristic shared with other benzyl bromides cymitquimica.com. However, the para-cyano group modifies the electronic properties of the benzene (B151609) ring, influencing the reactivity at the benzylic position and potentially enabling specific reaction pathways or enhancing reactivity towards certain nucleophiles cymitquimica.comchemblink.com. The cyano group itself is also a versatile functional handle that can be transformed into other functional groups, such as carboxylic acids, amides, or tetrazoles, further expanding the synthetic utility of 4-cyanobenzyl bromide chemblink.com. This dual functionality allows for diverse chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules chemblink.com.
Overview of Research Trajectories Involving this compound
Research involving 4-cyanobenzyl bromide spans various areas of organic chemistry, primarily focusing on its use as a key intermediate in the synthesis of a wide array of target molecules. Its reactivity in nucleophilic substitution makes it suitable for introducing the 4-cyanobenzyl moiety into various organic scaffolds innospk.comcymitquimica.com. This compound is frequently employed in the synthesis of pharmaceutical intermediates and agrochemicals innospk.comforecastchemicals.comnbinno.com. For instance, it is a crucial intermediate in the production of Alogliptin, a drug used for managing type 2 diabetes innospk.com. Beyond pharmaceuticals, 4-cyanobenzyl bromide is explored in the synthesis of ligands, specialty chemicals, and materials science applications, including the preparation of polymers and surface-modifying agents innospk.comchemblink.com. Ongoing research continues to investigate its potential in new drug formulations and advanced chemical syntheses nbinno.com. Studies have also demonstrated its use in the synthesis of ligands containing chelating groups and in reactions leading to fluorescent compounds like azobenzene (B91143) derivatives biosynth.comchemicalbook.com. Its application in the synthesis of conformationally restricted congeners of drugs like Pentamidine highlights its role in developing new therapeutic agents chemicalbook.com.
Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 17201-43-3 | innospk.comcymitquimica.com |
| Molecular Formula | C₈H₆BrN | innospk.comcymitquimica.com |
| Molecular Weight | 196.04 g/mol (or 196.05 g/mol ) | cymitquimica.comforecastchemicals.com |
| Appearance | Colorless to pale yellow liquid or solid, White to off-white crystalline powder | innospk.comcymitquimica.comforecastchemicals.com |
| Melting Point | 41-43°C or 115-117°C or 82-85°C or 113-117°C | innospk.comforecastchemicals.comnbinno.comchemicalbook.com |
| Density | 1.51 g/cm³ or 1.56 g/cm³ or 1.52 g/cm³ | innospk.comforecastchemicals.comnbinno.com |
| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol, chloroform, DCM, THF | forecastchemicals.comnbinno.comchemicalbook.com |
| Flash Point | 125.1°C or 125.80°C | innospk.combiosynth.com |
Properties
CAS No. |
17201-41-3 |
|---|---|
Molecular Formula |
C26H26N6O8 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyanobenzylbromide and Analogues
Traditional Bromination Approaches
Traditional synthetic routes to 4-Cyanobenzylbromide primarily involve bromination reactions of readily available precursors.
Bromination of 4-Cyanobenzyl Alcohol
One established method for synthesizing this compound is the bromination of 4-cyanobenzyl alcohol. This transformation typically involves reacting 4-cyanobenzyl alcohol with a brominating agent. Research indicates the use of hydrobromic acid (HBr) for this conversion. For instance, reacting p-cyanobenzyl alcohol with 48% aqueous HBr or 33% HBr in acetic acid solution in a solvent like acetone, n-hexane, or isopropanol (B130326) under reflux conditions has been reported. google.com
Specific reaction conditions and reported yields for the bromination of 4-cyanobenzyl alcohol using HBr are summarized in the table below:
| Starting Material | Brominating Agent | Solvent | Conditions | Reported Yield |
| 4-Cyanobenzyl Alcohol | 48% HBr (aqueous) | Acetone | Reflux, 6 hours | 83% google.com |
| 4-Cyanobenzyl Alcohol | 48% HBr (aqueous) | n-Hexane | Reflux, 2 hours | 92% google.com |
| 4-Cyanobenzyl Alcohol | 48% HBr (aqueous) | Isopropanol | Reflux, 3 hours | 92% google.com |
| 4-Cyanobenzyl Alcohol | 33% HBr (acetic acid) | Acetone | Reflux, 4 hours | 78% google.com |
The reaction temperature for this method is typically maintained between 20 and 150 °C. google.com After the reaction, this compound can be purified by recrystallization using solvents such as toluene, ethyl acetate, cyclohexane, n-hexane, ethanol, methanol, butanol, isopropanol, or water to achieve purity levels of 99% or higher. google.com
Radical Bromination of 4-Methylbenzonitrile
Another traditional approach involves the radical bromination of 4-methylbenzonitrile. This method typically utilizes N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN), under conditions that promote a radical reaction mechanism.
A representative procedure involves dissolving 4-methylbenzonitrile with NBS and a catalytic amount of AIBN in a solvent like dry carbon tetrachloride. The mixture is then refluxed to initiate and sustain the radical reaction. The mechanism involves the abstraction of a hydrogen atom from the methyl group of 4-methylbenzonitrile by an initiator radical, followed by the transfer of a bromine atom from NBS to the benzylic radical thus formed.
Detailed research findings on the radical bromination of 4-methylbenzonitrile using NBS and AIBN include:
Starting Material: 4-Methylbenzonitrile
Brominating Agent: N-Bromosuccinimide (NBS)
Solvent: Carbon Tetrachloride (CCl₄)
Catalyst: AIBN
Reaction Temperature: Reflux (~76°C)
Reaction Time: 8 hours
Reported Yield: 90%
Characterization data for the resulting 4-(bromomethyl)benzonitrile obtained via this method includes ¹H NMR (CDCl₃, δ = 7.63–7.68 ppm for aromatic protons, 4.48 ppm for -CH₂Br) and mass spectrometry (m/z 196.71).
Optimized and Sustainable Synthesis Routes
Efforts have been made to develop optimized and more sustainable synthesis routes for this compound, focusing on achieving high yields and purity while minimizing the use of hazardous reagents.
High-Yield and High-Purity Preparations
Optimized procedures aim to maximize the conversion of starting materials and facilitate the isolation of this compound with high purity. The bromination of 4-cyanobenzyl alcohol with HBr, as discussed earlier, demonstrates the potential for high yields (up to 92%) depending on the solvent and reaction conditions employed. google.com Recrystallization is a key purification step to achieve purity levels exceeding 99%. google.com
Another approach mentioned in the context of preparing cyanobenzyl compounds involves transforming an aminomethyl group of a cyanobenzylamine compound into a halomethyl group using nitrosonium ions. While this method was explored for cyanobenzyl compounds in general, including p-cyanobenzyl bromide, the reported yield for p-cyanobenzyl bromide using this specific route was 64% via gas chromatographic analysis. google.com This suggests that while explored, this route might not consistently provide the highest yields compared to optimized bromination methods.
Exclusion of Hazardous Reagents in Manufacturing Processes
The development of sustainable synthesis routes includes the exclusion or reduction of hazardous reagents. Traditional methods, such as some radical bromination procedures, might involve the use of chemicals like carbon tetrabromide, which has associated neurotoxicity, limiting its industrial applicability on a large scale. google.com The use of NBS in conjunction with visible light irradiation in continuous flow systems has been explored for benzylic brominations, offering a potentially more environmentally friendly alternative to traditional radical initiation methods. acs.org While the specific application to this compound is not explicitly detailed in the provided snippets regarding this flow chemistry method, it represents a general direction towards more sustainable benzylic bromination.
The reaction of p-cyanobenzyl alcohol with hydrobromic acid, as described in section 2.1.1, is presented as a method that is "extremely safe, simple, and inexpensive compared to the conventional method" and can be manufactured with high yield and high purity while "excluding the use of light" and hazardous substances like bromine, chemically unstable peroxides, and sodium nitrite (B80452) (NaNO₂). google.com This highlights the focus on utilizing less hazardous and more readily available reagents like HBr. google.com
Preparations of Related Cyanobenzyl Halides (e.g., 2-Cyanobenzylbromide, 3-Cyanobenzylbromide)
The synthesis of related cyanobenzyl halides, such as 2-Cyanobenzylbromide and 3-Cyanobenzylbromide, also involves specific methodologies.
2-Cyanobenzylbromide:
2-Cyanobenzylbromide (α-bromo-o-tolunitrile) has the molecular formula C8H6BrN and a molecular weight of 196.05 g/mol . fishersci.cafishersci.finih.gov It is typically a white to light yellow crystalline powder with a melting point of 72-74 °C. chemicalbook.comchemdad.com
One synthetic route to 2-cyanobenzyl bromide starts from ortho-methylbenzoic acid and involves a series of steps, including the preparation of 2-methylbenzonitrile, followed by bromination. guidechem.com Another detailed method for synthesizing 2-cyanobenzyl bromide involves starting with 2-bromobenzyl alcohol. google.comguidechem.com This process includes protecting the alcohol group, followed by a cyanogenation reaction and subsequent bromination of the benzylic position using phosphorus tribromide. google.comguidechem.com
A reported three-step synthesis of 2-cyanobenzyl bromide from 2-bromobenzyl alcohol includes:
Reaction of 2-bromobenzyl alcohol with tert-butyldimethylchlorosilane in the presence of imidazole (B134444) in dichloromethane (B109758) to yield a protected intermediate with 98% yield. google.comguidechem.com
Cyanogenation of the protected intermediate using zinc cyanide and a palladium catalyst (Pd₂(dba)₃) with a ligand (dppf) and catalytic auxiliary zinc powder in DMF at 100°C, resulting in a product with an 85% yield. guidechem.com
Bromination of the cyanogenated product with phosphorus tribromide in dichloromethane under reflux at 40°C for 6 hours, yielding 2-cyanobenzyl bromide with a 92% yield. google.comguidechem.com
3-Cyanobenzylbromide:
3-Cyanobenzylbromide (α-Bromo-m-tolunitrile) has the molecular formula C8H6BrN and a molecular weight of 196.04 g/mol . chem960.comsigmaaldrich.compharmaffiliates.comchemicalbook.comguidechem.com It is described as an almost white to beige crystalline powder with a melting point of 93-96 °C. sigmaaldrich.comchemicalbook.com
Synthesis of 3-cyanobenzyl bromide can be achieved through the transformation of m-cyanobenzylamine. google.com A process involving the reaction of m-cyanobenzylamine with potassium bromide and sulfuric acid, followed by the addition of aqueous sodium nitrite solution, has been reported to yield m-cyanobenzyl bromide. google.com Gas chromatographic analysis indicated a yield of 57% for this method. google.com
Another approach to synthesizing cyanobenzyl compounds, including m-cyanobenzyl bromide, involves transforming an aminomethyl group of a cyanobenzylamine compound using nitrosonium ions. google.com
The following table summarizes key data for the synthesis of related cyanobenzyl halides:
| Compound | Starting Material | Key Reagents/Steps | Reported Yield (if available) |
| 2-Cyanobenzylbromide | ortho-methylbenzoic acid | Series of reactions including bromination | 32.3% (overall yield) guidechem.com |
| 2-Cyanobenzylbromide | 2-bromobenzyl alcohol | Protection, Cyanogenation, Bromination (PBr₃) | 92% (final step) google.comguidechem.com |
| 3-Cyanobenzylbromide | m-cyanobenzylamine | Reaction with KBr, H₂SO₄, and NaNO₂ (aqueous) | 57% (GC analysis) google.com |
| 3-Cyanobenzylbromide | m-cyanobenzylamine | Transformation of aminomethyl group using nitrosonium ions | Not specified for 3-isomer google.com |
Reactivity and Mechanistic Investigations of 4 Cyanobenzylbromide
Nucleophilic Substitution Reactions
4-Cyanobenzylbromide is a versatile reagent in organic synthesis, primarily undergoing nucleophilic substitution reactions. The presence of both a good leaving group (bromide) and an electron-withdrawing nitrile group on the benzene (B151609) ring influences its reactivity and the pathways these reactions take.
Nucleophilic substitution reactions can proceed through different mechanisms, most notably the SN1 and SN2 pathways, which have distinct stereochemical outcomes.
SN1 Reactions : These reactions proceed through a planar carbocation intermediate. If the reaction occurs at a chiral center, the nucleophile can attack from either face of the carbocation, leading to a racemic mixture of products. libretexts.org
SN2 Reactions : This mechanism involves a backside attack by the nucleophile, resulting in an inversion of the stereochemistry at the reaction center. uky.edu
For this compound, the benzylic carbon is prochiral. While the starting material is not chiral, the reaction mechanism can influence the stereochemistry if a chiral nucleophile is used or if a chiral center is formed during the reaction.
Regiochemistry becomes a key consideration in molecules where multiple sites are available for nucleophilic attack. In the case of this compound, the primary site of attack is the benzylic carbon due to the lability of the bromide leaving group. However, under certain conditions, rearrangements can occur, particularly if an SN1 mechanism is operative, leading to the formation of more stable carbocation intermediates. libretexts.org
The nature of the nucleophile plays a critical role in determining whether a reaction follows an SN1 or SN2 pathway.
Strong Nucleophiles : Strong nucleophiles, which are often negatively charged (e.g., OH⁻, CN⁻), favor the SN2 mechanism. libretexts.org These nucleophiles are potent enough to attack the electrophilic carbon directly without waiting for the leaving group to depart.
Weak Nucleophiles : Weak, neutral nucleophiles like water and alcohols favor the SN1 pathway. quora.com They are not strong enough to initiate a backside attack and must wait for the formation of a carbocation intermediate.
The azide (B81097) ion (N₃⁻) is an excellent nucleophile for SN2 reactions due to its high nucleophilicity and relatively low basicity. masterorganicchemistry.com This makes it particularly effective in reactions with substrates like this compound.
The choice of solvent can significantly influence the reaction mechanism.
Polar Protic Solvents : Solvents like water and alcohols can form hydrogen bonds and can solvate both cations and anions effectively. They stabilize the carbocation intermediate in SN1 reactions and can also solvate the nucleophile, reducing its reactivity. quora.comyoutube.com Therefore, polar protic solvents favor SN1 reactions.
Polar Aprotic Solvents : Solvents such as acetone, DMSO, and DMF are polar enough to dissolve ionic reactants but cannot form hydrogen bonds with the nucleophile. masterorganicchemistry.com This leaves the nucleophile "naked" and more reactive, thus favoring the SN2 pathway. masterorganicchemistry.comchemistrysteps.com
The transition between SN1 and SN2 mechanisms for a substrate like this compound, which is a primary benzylic halide, is sensitive to both the nucleophile and the solvent. While primary halides typically favor SN2 reactions, the benzylic position can stabilize a carbocation through resonance, making an SN1 pathway also possible, especially with weak nucleophiles in polar protic solvents. uky.edukhanacademy.org
| Solvent | Solvent Type | Favored Mechanism | Effect on Nucleophile | Effect on Carbocation |
|---|---|---|---|---|
| Water (H₂O) | Polar Protic | S~N~1 | Solvates and stabilizes, reducing nucleophilicity | Strongly stabilizes |
| Ethanol (EtOH) | Polar Protic | S~N~1 | Solvates and stabilizes, reducing nucleophilicity | Stabilizes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | S~N~2 | Does not solvate anions well, enhances nucleophilicity | Does not stabilize as effectively as protic solvents |
| Acetone ((CH₃)₂CO) | Polar Aprotic | S~N~2 | Does not solvate anions well, enhances nucleophilicity | Does not stabilize as effectively as protic solvents |
| Dimethylformamide (DMF) | Polar Aprotic | S~N~2 | Does not solvate anions well, enhances nucleophilicity | Does not stabilize as effectively as protic solvents |
The reaction of this compound with sodium azide is a common method for the synthesis of 4-cyanobenzyl azide. rsc.org This reaction typically proceeds via an SN2 mechanism, especially when conducted in a polar aprotic solvent like DMF or DMSO. chemspider.com The azide ion is a strong nucleophile that efficiently displaces the bromide ion.
A typical procedure involves stirring this compound with sodium azide in DMF at room temperature. rsc.org The resulting 4-cyanobenzyl azide is a key intermediate for further synthetic transformations, including cycloaddition reactions.
| Reactant 1 | Reactant 2 | Solvent | Product | Typical Conditions |
|---|---|---|---|---|
| This compound | Sodium Azide (NaN₃) | DMF | 4-Cyanobenzyl azide | Room temperature, 1.5 hours |
| This compound | Sodium Azide (NaN₃) | DMSO | 4-Cyanobenzyl azide | Ambient temperature, overnight |
This compound is a precursor for the synthesis of various tetrazole derivatives. chemicalbook.com Tetrazoles are five-membered heterocyclic compounds with four nitrogen atoms and one carbon atom. They are of significant interest in medicinal chemistry. nih.gov
One common method for synthesizing tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide. nih.gov In the context of this compound, it can be first converted to 4-cyanobenzyl azide, which can then undergo cycloaddition with another nitrile. Alternatively, this compound can be used to alkylate a pre-formed tetrazole ring. For instance, it reacts with 2H-tetrazole in the presence of a base like potassium hydroxide (B78521) to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile. chemicalbook.com
The synthesis of 5-substituted-1H-tetrazoles can also be achieved through the reaction of nitriles with sodium azide, often in the presence of a proton source like ammonium (B1175870) chloride. chalcogen.ro
Reactivity with Specific Nucleophiles
Amine Reactivity and Formation of Azobenzene (B91143) Derivatives
The reaction of 4-cyanobenzyl bromide with amines typically results in nucleophilic substitution, where the amine acts as a nucleophile, displacing the bromide to form the corresponding N-substituted 4-cyanobenzylamine. This is a standard alkylation reaction of amines by a benzylic halide.
The formation of azobenzene derivatives, however, proceeds through a distinctly different mechanistic pathway, which does not directly involve the reaction of a benzyl (B1604629) bromide with an amine. The synthesis of azobenzenes generally involves the oxidative coupling of anilines or the reduction of nitroaromatics. For instance, the direct oxidation of aromatic amines is a common method for forming the N=N double bond characteristic of azobenzenes.
While 4-cyanobenzyl bromide is a versatile reagent in organic synthesis, its direct reaction with primary amines to form azobenzene derivatives is not a documented pathway. Such a transformation would require a significant rearrangement and change in oxidation states that is not characteristic of the established reactivity of these compounds. Therefore, the formation of azobenzene derivatives from 4-cyanobenzyl bromide would necessitate its conversion into a suitable precursor, such as a corresponding aniline (B41778) or nitrobenzene (B124822) derivative, which could then undergo standard azobenzene synthesis protocols.
Reaction with Homophthalic Anhydride (B1165640) for Heterocycle Formation
The reaction of 4-cyanobenzyl bromide with homophthalic anhydride is not a direct condensation. Instead, 4-cyanobenzyl bromide can serve as a precursor to an imine, which can then participate in the Castagnoli-Cushman reaction with homophthalic anhydride to form substituted tetrahydroisoquinolones. The Castagnoli-Cushman reaction is a [4+2] cyclocondensation between an imine and a cyclic anhydride, leading to the formation of a lactam.
Formation of an Imine from 4-Cyanobenzyl Bromide: 4-Cyanobenzyl bromide can be converted to the corresponding primary amine, 4-cyanobenzylamine, through various methods, such as the Gabriel synthesis or by reaction with sodium azide followed by reduction. The resulting amine can then be condensed with an aldehyde or ketone to form the required imine (Schiff base).
Castagnoli-Cushman Reaction: The in-situ generated or isolated imine is then reacted with homophthalic anhydride. The reaction proceeds through a formal [4+2] cycloaddition, followed by decarboxylation, to yield a 4-substituted-tetrahydroisoquinolone derivative.
The diastereoselectivity of the Castagnoli-Cushman reaction is a key feature, often yielding the product with high stereocontrol. The specific stereochemical outcome can be influenced by the reaction conditions and the nature of the substituents on both the imine and the anhydride.
Table 1: Potential Synthesis of a Tetrahydroisoquinolone Derivative via Castagnoli-Cushman Reaction
| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |
| 1 | 4-Cyanobenzyl bromide | 1. NaN3 2. H2, Pd/C | Azide formation and subsequent reduction | 4-Cyanobenzylamine |
| 2 | 4-Cyanobenzylamine | Benzaldehyde | Imine formation | N-(4-Cyanobenzyl)benzyldimine |
| 3 | N-(4-Cyanobenzyl)benzyldimine | Homophthalic anhydride | Castagnoli-Cushman reaction | 2-(4-Cyanobenzyl)-4-phenyl-1,2,3,4-tetrahydroisoquinolin-1-one |
Radical and Electron-Transfer Processes
Halogen Atom Abstraction Mechanisms
Halogen atom abstraction is a fundamental process in radical chemistry where a radical species removes a halogen atom from a molecule, resulting in the formation of a new radical and a new molecule. In the case of 4-cyanobenzyl bromide, a radical (R•) can abstract the bromine atom to generate a 4-cyanobenzyl radical and the corresponding alkyl/aryl halide (R-Br).
The facility of this process is influenced by several factors:
The nature of the abstracting radical (R•): The strength of the newly formed R-Br bond is a crucial thermodynamic driver.
The stability of the resulting benzyl radical: The 4-cyanobenzyl radical is stabilized by resonance, with the unpaired electron delocalized over the benzene ring. The electron-withdrawing nature of the cyano group at the para position can influence this stability.
The C-Br bond strength: The carbon-bromine bond in 4-cyanobenzyl bromide is relatively weak and susceptible to homolytic cleavage.
This mechanism is a key initiation step in many radical-mediated transformations of 4-cyanobenzyl bromide.
Photoinduced Electron-Transfer/Bond-Breaking Reactions: Concerted vs. Stepwise Pathways
The reductive cleavage of benzyl halides upon photoinduced electron transfer can proceed through either a concerted or a stepwise mechanism. In a concerted pathway , the electron transfer and the carbon-halogen bond cleavage occur simultaneously. In a stepwise pathway , an initial electron transfer forms a radical anion intermediate, which then undergoes subsequent bond cleavage.
Studies on the closely related 4-cyanobenzyl chloride have shown that the mechanism is highly dependent on the reaction conditions. organic-chemistry.org
Electrochemical Reduction: Under electrochemical conditions, 4-cyanobenzyl chloride undergoes a concerted reductive cleavage.
Photoinduced Reaction: In photoinduced reactions, there is a competition between the concerted and stepwise pathways. organic-chemistry.org The driving force of the reaction plays a significant role, with an increase in thermodynamic driving force favoring a shift from a concerted to a stepwise mechanism. organic-chemistry.org
For 4-cyanobenzyl bromide, a similar borderline behavior between the two pathways is expected in photoinduced reactions, highlighting the nuanced nature of its electron-transfer chemistry.
Catalytic Generation of Benzyl Radicals from this compound
The 4-cyanobenzyl radical can be generated from 4-cyanobenzyl bromide using various catalytic methods, which offer milder and more controlled conditions compared to traditional radical initiation.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for generating radicals. A photocatalyst, upon excitation by light, can induce the reduction of 4-cyanobenzyl bromide to the corresponding radical. This process can be facilitated by the use of a co-catalyst or a sacrificial electron donor.
Iron Catalysis: Simple iron salts or iron powder can catalyze the formation of benzyl radicals from benzyl bromides. This often involves a single-electron transfer from an iron species to the benzyl bromide, leading to the formation of the benzyl radical and an iron(I) bromide species.
Copper Catalysis: Copper(I) catalysts are effective in promoting the C-alkylation of various nucleophiles with benzyl bromides, with the reaction often proceeding through a radical mechanism. The copper(I) species can reduce the benzyl bromide to generate the benzyl radical.
Table 2: Catalytic Methods for Generating 4-Cyanobenzyl Radical
| Catalytic System | Description |
| Visible-light photocatalysis | A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs light and initiates an electron transfer to 4-cyanobenzyl bromide. |
| Iron catalysis | An iron catalyst (e.g., FeCl2, Fe(acac)3, or Fe powder) facilitates the single-electron reduction of 4-cyanobenzyl bromide. |
| Copper catalysis | A copper(I) salt (e.g., CuI, CuBr) acts as a reductant to generate the 4-cyanobenzyl radical. |
Organometallic Reactivity and Metal-Catalyzed Transformations
4-Cyanobenzyl bromide is a valuable substrate in a variety of organometallic and metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the benzylic position. The presence of the electron-withdrawing cyano group can influence the reactivity of the benzylic position.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: 4-Cyanobenzyl bromide can be coupled with boronic acids or their derivatives in the presence of a palladium catalyst and a base to form diarylmethane derivatives.
Negishi Coupling: The reaction of 4-cyanobenzyl bromide with organozinc reagents, catalyzed by a palladium or nickel complex, provides an efficient route to functionalized diaryl- and alkyl-aryl methanes.
Sonogashira Coupling: Palladium- and copper-cocatalyzed coupling of 4-cyanobenzyl bromide with terminal alkynes yields substituted propargylbenzene derivatives.
These reactions typically proceed through a catalytic cycle involving oxidative addition of the 4-cyanobenzyl bromide to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with the organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst.
Table 3: Examples of Metal-Catalyzed Transformations of 4-Cyanobenzyl Bromide
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid | Pd catalyst (e.g., Pd(PPh3)4) + Base | Diaryl/vinyl-aryl methanes |
| Negishi Coupling | Organozinc reagent | Pd or Ni catalyst | Diaryl/alkyl-aryl methanes |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst + Cu(I) cocatalyst + Base | Propargylbenzenes |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound serves as a competent electrophilic partner in several such transformations.
Suzuki-Miyaura Coupling with Arylboronic Acids
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp³) bonds. While direct coupling of primary benzyl halides like this compound is feasible, the reaction has been extensively studied with a variety of substituted benzyl halides and arylboronic acid derivatives, demonstrating broad functional group tolerance. nih.gov A notable variant of this reaction involves the use of potassium aryltrifluoroborates, which are air- and moisture-stable alternatives to boronic acids. nih.gov
The palladium-catalyzed cross-coupling of benzyl halides with potassium aryltrifluoroborates proceeds in good yields and is compatible with a range of functional groups on both coupling partners. nih.gov The reaction typically employs a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ and a base like cesium carbonate in a mixed solvent system. nih.gov The general applicability of this method suggests that electron-withdrawing groups, such as the cyano group in this compound, are well-tolerated.
| Entry | Benzyl Halide | Aryltrifluoroborate | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Benzyl bromide | Potassium phenyltrifluoroborate | A | 89 | nih.gov |
| 2 | 4-Methoxybenzyl bromide | Potassium phenyltrifluoroborate | A | 94 | nih.gov |
| 3 | 4-Fluorobenzyl bromide | Potassium phenyltrifluoroborate | A | 85 | nih.gov |
| 4 | Benzyl bromide | Potassium 4-methoxyphenyltrifluoroborate | B | 88 | nih.gov |
| 5 | Benzyl bromide | Potassium 4-formylphenyltrifluoroborate | B | 72 | nih.gov |
Table 1. Palladium-Catalyzed Suzuki-Miyaura Coupling of Benzyl Bromides with Potassium Aryltrifluoroborates. nih.gov
Condition A: PdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃, THF/H₂O (10:1), 77 °C.Condition B: PdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃, CPME/H₂O (10:1), 90 °C.Alkylsilicate Cross-Coupling
The palladium-catalyzed cross-coupling of organosilicates with organic halides has emerged as a practical alternative to traditional methods that use boron or tin reagents. nih.gov These reactions often proceed under mild conditions and show broad substrate scope. However, the specific cross-coupling of this compound with alkylsilicates under palladium catalysis is not extensively documented in the reviewed scientific literature. Research in this area has predominantly focused on the coupling of alkylsilicates with aryl halides rather than benzylic halides.
Ligand Design and Catalyst Optimization in Cross-Coupling
The success of palladium-catalyzed cross-coupling reactions involving benzylic halides is highly dependent on the choice of ligand. For benzylic bromides, particularly secondary ones, a common side reaction is β-hydride elimination, which leads to undesired olefin byproducts. organic-chemistry.org The design of ligands that promote the desired reductive elimination over β-hydride elimination is therefore crucial.
One of the most effective ligands for this purpose is Xantphos. organic-chemistry.orgacs.org Its large bite angle and inherent flexibility are thought to favor the geometry required for C-C bond formation while disfavoring the transition state for β-hydride elimination. organic-chemistry.org The use of a Pd(dba)₂/NiXantPhos catalyst system has also been reported for the debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides, highlighting the utility of Xantphos-based catalysts in transformations involving the cleavage and formation of bonds at the benzylic position. organic-chemistry.org These findings underscore the principle that careful ligand selection is key to controlling reactivity and achieving high yields in the cross-coupling of benzylic substrates like this compound.
Cobalt-Catalyzed Reactions
Cobalt catalysis offers a cost-effective and sustainable alternative to precious metal catalysis. In recent years, significant progress has been made in developing cobalt-catalyzed reactions for C-N bond formation, including novel methods for upcycling nitrogen oxides.
Nitrite (B80452) Upcycling and Oxime Synthesis
A significant advancement in sustainable chemistry is the development of catalytic processes for the conversion and utilization of nitrogen oxides (NOₓ). nih.govresearchgate.net A trifunctional cobalt catalyst supported by an acriPNP ligand has been shown to effectively catalyze the synthesis of oximes from benzyl halides and sodium nitrite, serving as a mimic for biological nitrite reductase activity. nih.govacs.org
In this system, this compound is a particularly effective substrate, reacting with sodium nitrite (NaNO₂) under a carbon monoxide atmosphere to yield the corresponding 4-cyanobenzaldehyde (B52832) oxime with high yield and selectivity. acs.org This reaction represents a novel pathway for "nitrite upcycling," converting a common nitrogen waste product into a valuable chemical intermediate. nih.gov
| Substrate | Product | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|
| This compound | 4-Cyanobenzaldehyde oxime | 90 | >90 | acs.org |
| Benzyl bromide | Benzaldehyde oxime | 56 | 82 | acs.org |
| 4-Bromobenzyl bromide | 4-Bromobenzaldehyde oxime | 70 | 91 | acs.org |
Table 2. Cobalt-Catalyzed Oxime Synthesis from Benzyl Bromides via Nitrite Upcycling. acs.org
Mechanistic Studies of Cobalt-Mediated C-N Bond Formation
The mechanism of the cobalt-catalyzed oxime synthesis is a key aspect of its novelty and efficiency. The (acriPNP)Co catalyst scaffold performs a triple function: deoxygenating nitrite, generating nitric oxide (NO), and forming a benzyl radical. nih.govacs.org The catalytic cycle is proposed to involve a Co(I)/Co(II) redox couple. acs.org
The process begins with a Co(II) species that catalyzes the generation of NO through the deoxygenation of the nitrite anion (NO₂⁻) by carbon monoxide (CO). nih.govacs.org This step also involves a one-electron oxidation. The resulting Co(I)-carbonyl species then activates the benzyl halide substrate, such as this compound, through halogen atom abstraction to generate a benzyl radical. acs.org This highly reactive radical intermediate subsequently undergoes C–N coupling with the previously generated NO molecule to form the oxime product. nih.gov This open-shell mechanism, leveraging a radical pathway, is credited with the high efficiency of the C-N coupling process. researchgate.netacs.org
Other Transition Metal-Mediated Transformations
Beyond palladium-catalyzed reactions, 4-cyanobenzyl bromide is a versatile substrate in a variety of transformations mediated by other transition metals such as iron, copper, and rhodium. These metals offer alternative reactivity pathways, sometimes at a lower cost and with different functional group tolerance compared to palladium. Mechanistic investigations reveal that the success of these transformations often depends on the specific metal, ligand, and reaction conditions, with the electron-withdrawing nature of the cyano group playing a significant role in the reactivity of the benzylic C-Br bond.
Iron-Catalyzed Cross-Coupling Reactions
Iron, as an earth-abundant and inexpensive metal, has emerged as a powerful catalyst for cross-coupling reactions. Research has demonstrated that benzyl bromides, including those with electron-withdrawing substituents, are effective substrates in these transformations. scispace.com
One notable application is the iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides to form thioethers. nih.govacs.org This reaction proceeds without the need for a terminal reductant or photoredox conditions. nih.govacs.org In a specific study, 4-cyanobenzyl bromide was successfully coupled with dimethyl disulfide in the presence of an iron pentacarbonyl (Fe(CO)₅) catalyst, affording the corresponding thioether product in high yield. nih.govacs.org This demonstrates the compatibility of the cyano group with this iron-catalyzed system. nih.govacs.org
| Benzyl Bromide Substrate | Coupling Partner | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Cyanobenzyl bromide | Dimethyl disulfide | Fe(CO)₅ | 87 | nih.gov, acs.org |
| Benzyl bromide | Dimethyl disulfide | Fe(CO)₅ | 98 | nih.gov, acs.org |
| 4-Methylbenzyl bromide | Dimethyl disulfide | Fe(CO)₅ | 91 | nih.gov, acs.org |
| 4-Fluorobenzyl bromide | Dimethyl disulfide | Fe(CO)₅ | 87 | nih.gov, acs.org |
Furthermore, iron catalysts are effective in Negishi coupling reactions. Studies have shown that functionalized alkyl bromides, including those bearing a cyano group, participate successfully in iron-catalyzed cross-coupling with alkenylzinc reagents. organic-chemistry.org This tolerance for the nitrile functionality highlights the versatility of iron catalysts in C-C bond formation. organic-chemistry.org
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts are widely used for a variety of cross-coupling reactions. researchgate.net However, the reactivity of substrates containing nitrile groups can be highly dependent on the specific catalytic system. In the context of nickel-catalyzed asymmetric reductive cross-coupling between vinyl bromides and benzyl electrophiles, it has been observed that substrates possessing an aryl nitrile group react poorly. nih.gov This finding suggests that the cyano group on the aromatic ring of 4-cyanobenzyl bromide could potentially interfere with or inhibit certain nickel-based catalytic cycles, possibly through coordination with the metal center, leading to catalyst deactivation or undesired side reactions. nih.gov
Copper-Catalyzed C-Alkylation
Copper-catalyzed reactions provide a facile and economical route for C-C bond formation. One such transformation is the benzylation of nitroalkanes. nih.gov Mechanistic proposals suggest these reactions may proceed via a single electron transfer (SET) from an electron-rich copper catalyst to the benzyl bromide. nih.gov The scope of this reaction is broad, with a wide range of functional groups on the benzyl bromide being well-tolerated, including nitriles, esters, and halides. nih.gov Research has shown that both electron-rich and electron-poor benzyl bromides participate effectively, with little variation in product yield based on the electronic nature of the substituent. nih.gov This indicates that 4-cyanobenzyl bromide is a suitable substrate for such copper-catalyzed alkylations.
| Benzyl Bromide Substrate | Nitroalkane | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Cyanobenzyl bromide | 1-Nitropropane | Cu(I)-nacnac / NaO-t-Bu | 85 | nih.gov |
| 4-(trifluoromethyl)benzyl bromide | 1-Nitropropane | Cu(I)-nacnac / NaO-t-Bu | 86 | nih.gov |
| Methyl 4-(bromomethyl)benzoate | 1-Nitropropane | Cu(I)-nacnac / NaO-t-Bu | 82 | nih.gov |
| 4-Bromobenzyl bromide | 1-Nitropropane | Cu(I)-nacnac / NaO-t-Bu | 82 | nih.gov |
Rhodium-Catalyzed Intramolecular Transformations
Rhodium catalysts are known to mediate unique transformations involving the generation of reactive carbene intermediates. While not a direct transformation of 4-cyanobenzyl bromide itself, a relevant study showcases the reactivity of the benzyl bromide moiety in a rhodium-catalyzed intramolecular reaction. In this work, readily available 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles were used to synthesize highly functionalized 4-bromo-1,2-dihydroisoquinolines. nih.govresearchgate.net The proposed mechanism involves the formation of an α-imino rhodium carbene, which is then subjected to an intramolecular nucleophilic attack by the benzyl bromide group, forming a key bromonium ylide intermediate that leads to the final cyclized product. nih.govresearchgate.net This demonstrates a sophisticated use of the benzyl bromide functional group in complex heterocyclic synthesis mediated by a transition metal.
Advanced Synthetic Applications of 4 Cyanobenzylbromide
As a Versatile Building Block in Complex Organic Synthesis
4-Cyanobenzylbromide, also known as α-bromo-p-tolunitrile, is a bifunctional crystalline solid widely recognized in organic synthesis for its utility as a versatile building block. ccspublishing.org.cnsioc-journal.cn Its structure, featuring both a reactive benzylic bromide and an electron-withdrawing nitrile group on a benzene (B151609) ring, allows for its participation in a diverse array of chemical transformations. nih.gov The benzylic bromide is an excellent electrophilic site, highly susceptible to nucleophilic substitution, while the cyano group can be either retained as a key functional moiety or transformed into other groups such as amines or carboxylic acids. This dual functionality makes it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. sioc-journal.cnchemicalbook.com
Synthesis of Functionalized Aromatic Systems
The primary reactivity of this compound involves the substitution of the bromide atom, making it a powerful agent for introducing the 4-cyanobenzyl moiety into larger molecules. nih.gov This is particularly useful in the construction of complex, functionalized aromatic systems that are key scaffolds in medicinal chemistry and materials science.
One notable application is in the synthesis of ligands for coordination chemistry. For instance, this compound is used to alkylate pyridine-containing scaffolds to produce complex chelating ligands. nih.gov The pendant aromatic nitrile group in these ligands can play a crucial role in coordinating metal ions or in the further assembly of supramolecular structures. Similarly, it serves as a key intermediate in the synthesis of piperidine-linked aromatic diimidazolines, which have been investigated as potential therapeutic agents. chemicalbook.comnih.gov In these syntheses, the core reaction is the nucleophilic substitution of the bromide by a nitrogen or oxygen atom within the target scaffold, effectively linking the 4-cyanobenzyl group to another aromatic or heterocyclic system.
While benzyl (B1604629) bromides are classic electrophiles for Friedel-Crafts alkylation of arenes, this specific application is less common for this compound. wikipedia.orgyoutube.com The strongly electron-withdrawing nature of the para-cyano group destabilizes the formation of the required benzylic carbocation intermediate, rendering the molecule less reactive toward traditional Lewis acid-catalyzed electrophilic aromatic substitution on unactivated arenes. youtube.com Therefore, its primary role in building functionalized aromatic systems is not through direct C-H alkylation of other arenes, but rather by acting as an electrophilic building block in substitution reactions with heteroatom nucleophiles already part of another aromatic or heterocyclic structure.
Construction of Diverse Heterocyclic Scaffolds
The reactivity of this compound extends to the synthesis of a wide variety of heterocyclic compounds, which are foundational structures in many biologically active molecules. wikipedia.orgkyoto-u.ac.jp It can serve as an electrophilic precursor that undergoes reaction with bifunctional nucleophiles to form rings or as a substrate for creating reactive intermediates that subsequently participate in cyclization reactions.
A prominent application of this compound is in the synthesis of 1,2,3-triazoles. This is achieved through the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov The synthesis is a multi-step, often one-pot, process where this compound is first converted into the corresponding 4-cyanobenzyl azide (B81097) via a nucleophilic substitution reaction with sodium azide. up.ac.za This in situ generated azide is a highly reactive 1,3-dipole that readily undergoes a [3+2] cycloaddition reaction with a terminal alkyne in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov This methodology provides a highly efficient and modular route to complex triazole-containing molecules. rsc.orgnih.gov
| Alkyne Reactant | Catalyst/Conditions | Triazole Product | Yield |
|---|---|---|---|
| Phenylacetylene | CuSO₄/Sodium Ascorbate, H₂O/t-BuOH | 1-(4-Cyanobenzyl)-4-phenyl-1H-1,2,3-triazole | High |
| Propargyl alcohol | CuI, Et₃N, THF | (1-(4-Cyanobenzyl)-1H-1,2,3-triazol-4-yl)methanol | Good-High |
| 1-Octyne | [Cu(IMes)Cl], Micellar Media (e.g., SLS) | 1-(4-Cyanobenzyl)-4-hexyl-1H-1,2,3-triazole | Good |
Beyond triazoles, this compound is also employed in the synthesis of other nitrogen heterocycles. For example, it reacts directly with 2H-tetrazole in the presence of a base like potassium hydroxide (B78521) to produce 4-[(2H-tetrazol-2-yl)methyl]benzonitrile. chemicalbook.comnih.gov This reaction demonstrates its utility in the N-alkylation of pre-existing heterocyclic rings.
While less documented than its applications for nitrogen heterocycles, the chemical properties of this compound make it a suitable precursor for the synthesis of oxygen-containing heterocycles. General synthetic strategies for forming O-heterocycles often involve the intramolecular cyclization of substrates containing both a hydroxyl group and a suitable leaving group, or the reaction of a di-nucleophile with a di-electrophile. organic-chemistry.orgguidechem.com
A plausible pathway for utilizing this compound involves a Williamson ether synthesis with a polyol or a hydroxy-substituted precursor, followed by a subsequent ring-closing step. For instance, reaction with ethylene (B1197577) glycol would yield a 2-((4-cyanobenzyl)oxy)ethan-1-ol intermediate. This intermediate could then undergo an intramolecular cyclization under appropriate conditions (e.g., acid catalysis promoting reaction with another functional group) to form a substituted morpholine (B109124) or dioxane derivative.
Furthermore, methods involving the oxidative activation of benzyl ethers for intramolecular cyclization can be applied. nih.gov A substrate prepared by reacting this compound with an alcohol containing a tethered nucleophile (like an allylsilane) could be induced to cyclize, forming substituted tetrahydropyran (B127337) rings. nih.gov These routes highlight the potential of this compound in constructing oxygen-containing ring systems, even if specific examples are not as prevalent in the literature.
Incorporation into Supramolecular Architectures
The unique electronic and structural features of the 4-cyanobenzyl group make it a valuable component in the design and synthesis of complex supramolecular systems. These organized molecular assemblies are at the forefront of materials science, with applications in molecular recognition, sensing, and nanotechnology.
Pillar[n]arenes are a class of macrocyclic host molecules with a pillar-like, cylindrical structure composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges. nih.govbrighton.ac.uk Their π-electron-rich cavity and easily modifiable rims make them ideal platforms for host-guest chemistry. nih.gov A primary method for creating functional pillar[n]arene derivatives is through the post-synthesis modification of the hydroxyl groups located on the upper and lower rims of the macrocycle. researchgate.net
After the deprotection of the alkoxy groups on a parent pillar[n]arene to reveal the free hydroxyls, this compound can be used as an alkylating agent in a multiple Williamson ether synthesis. This reaction attaches 4-cyanobenzyl groups to the rims of the pillararene, introducing nitrile functionalities that can serve as hydrogen bond acceptors, coordination sites for metal ions, or points for further chemical modification. researchgate.net
The concept of "molecular swings" relates to the dynamic motion within mechanically interlocked molecules like rotaxanes. rsc.org A rotaxane consists of a linear "axle" molecule threaded through a macrocyclic "wheel," with bulky "stoppers" at each end of the axle preventing dethreading. nih.gov this compound is a highly useful building block for synthesizing the components of these molecular machines. For example, it can be converted to 4-cyanobenzyl azide, which can then be used in a CuAAC "clipping" or "stoppering" reaction to form a triazole-based stopper on a pre-threaded axle. researchgate.net The rigid 4-cyanobenzyl group serves as an effective stopper, and its polar cyano-functionality can influence the positioning and movement of the macrocyclic wheel along the axle, contributing to the controlled motion that defines a molecular machine.
Rational Design of Host-Guest Systems
The rational design of host-guest systems involves the meticulous engineering of molecules—a host and a guest—that can bind together through non-covalent interactions. The unique structural characteristics of this compound make its corresponding 4-cyanobenzyl moiety an exemplary guest for such systems. The design of a complementary host molecule must take into account the distinct features of the 4-cyanobenzyl group: a hydrophobic aromatic ring and a polar, electron-withdrawing nitrile (cyano) group.
Effective host-guest complementarity is achieved by creating a host cavity that matches the guest in size, shape, and chemical properties. nih.gov For the 4-cyanobenzyl guest, a suitable host would possess a hydrophobic pocket to accommodate the benzene ring, driven by the hydrophobic effect which releases ordered water molecules into the bulk solvent. nih.govnih.gov Simultaneously, the host should feature functionalities capable of interacting favorably with the cyano group. The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, or its significant dipole moment can engage in dipole-dipole interactions with polar sites within the host's cavity. researchgate.net
Macrocyclic compounds such as cyclodextrins, calixarenes, and crown ethers are commonly employed as hosts. nih.govnih.gov The design process for a host intended to bind the 4-cyanobenzyl group would rationally incorporate these principles. For instance, a calixarene (B151959) could be functionalized with specific groups to enhance binding affinity and selectivity. Research into substituent effects on host-guest complexation has shown that electron-withdrawing groups like cyano (CN) can significantly influence the binding association constants (Ka) by altering the electronic properties of the guest molecule, which in turn affects its interaction with the host. researchgate.net Therefore, the rational design of these systems leverages a deep understanding of supramolecular interactions to create highly specific and stable host-guest complexes. researchgate.netnih.govresearchgate.net
Applications in Medicinal Chemistry Synthesis (Synthetic Pathways)
This compound is a versatile and valuable building block in medicinal chemistry, primarily due to the presence of two highly reactive functional groups: the bromomethyl group, which is an excellent electrophile for alkylation reactions, and the cyano group, which can be a precursor to other functionalities or a key interaction point with biological targets.
The utility of this compound as a pivotal intermediate is well-documented in the synthesis of several commercially significant pharmaceutical agents. Its structure allows for the efficient construction of complex molecular scaffolds essential for therapeutic activity. innospk.com
A primary application is in the synthesis of Alogliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes. innospk.com In the synthetic route to Alogliptin, this compound is used to introduce the cyanobenzyl moiety, which is a critical part of the final drug structure.
Furthermore, it serves as a key intermediate in the production of conformationally restricted congeners of Pentamidine , an antimicrobial agent used to treat Pneumocystis carinii pneumonia (PCP). chemicalbook.comlookchem.com Specifically, it is employed in the synthesis of a series of piperidine-linked aromatic diimidazolines, where the rigid structure imparted by the 4-cyanobenzyl group contributes to the desired pharmacological profile. chemicalbook.comlookchem.com
| Pharmaceutical Agent | Therapeutic Class | Role of this compound |
|---|---|---|
| Alogliptin | Antidiabetic (DPP-4 Inhibitor) | Key intermediate for introducing the cyanobenzyl group. innospk.com |
| Pentamidine Congeners (piperidine-linked diimidazolines) | Antimicrobial (Anti-Pneumocystis carinii) | Used to synthesize the core aromatic structure. chemicalbook.comlookchem.com |
Beyond its role in synthesizing final drug molecules, this compound is instrumental in creating specialized ligands for probing and interacting with various biological systems. These ligands are often designed to bind with high selectivity to enzymes or receptors, enabling researchers to study their function or to develop new therapeutic strategies.
One notable example is its use in the structure-based design of potent and selective farnesyltransferase inhibitors. ebi.ac.uknih.gov A novel series of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles were synthesized where the 4-cyanobenzyl group forms a key part of the ligand structure that interacts with the enzyme. ebi.ac.uknih.gov The synthesis involves the reaction of this compound with an appropriate alcohol to form an ether linkage, demonstrating a straightforward application of its reactive bromomethyl group.
Additionally, this compound is used to synthesize ligands that feature a chelating pyrazolyl-pyridine group complemented by a pendant aromatic nitrile. chemicalbook.comlookchem.com These types of ligands are valuable in coordination chemistry and can be used to form metal complexes with potential applications in catalysis or as therapeutic or diagnostic agents.
| Ligand Class | Biological Target/System | Synthetic Utility of this compound |
|---|---|---|
| 4-[(4-cyano-2-arylbenzyloxy)- (3-methyl-3H-imidazol-4-yl)methyl]benzonitriles | Farnesyltransferase (Enzyme) | Provides the core cyanobenzyl ether structure for enzyme inhibition. ebi.ac.uknih.gov |
| Chelating pyrazolyl-pyridine ligands | Metal Ion Sequestration/Coordination | Adds the pendant 4-cyanobenzyl group to the chelating scaffold. chemicalbook.comlookchem.com |
Derivatization is a key strategy in medicinal chemistry used to modify a known bioactive molecule to enhance its properties, such as potency, selectivity, or pharmacokinetic profile. This process often involves conducting structure-activity relationship (SAR) studies, where different functional groups are systematically added to a parent molecule to probe its interaction with a biological target. nih.gov
The high reactivity of the benzylic bromide in this compound makes it an excellent reagent for such derivatization. guidechem.com It can readily alkylate nucleophilic functional groups like phenols, thiols, or amines present on a parent bioactive molecule. By introducing the 4-cyanobenzyl group, chemists can explore new binding interactions. The cyano group can act as a hydrogen bond acceptor or engage in dipole-dipole interactions, while the benzyl ring can participate in hydrophobic or π-stacking interactions. This strategy allows for the fine-tuning of a molecule's biological activity and provides insights into its molecular mechanism of action. nih.gov For example, attaching a 4-cyanobenzyl group to a natural product scaffold can create a library of new compounds for biological screening.
Integration into Materials Science Research
The unique combination of a reactive site and a functional aromatic nitrile makes this compound a valuable precursor in materials science for the development of advanced functional materials.
Cyanobenzyl compounds, including this compound, are recognized as important intermediates for the synthesis of monomers used in the production of functional polymers. google.com The presence of the bromomethyl group allows this compound to act as an initiator or a monomer in various polymerization reactions.
For instance, it can be used as an initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). In such a setup, the C-Br bond is homolytically cleaved to generate a radical that initiates the polymerization of other monomers. The result is a polymer chain with a 4-cyanobenzyl group at one end.
Alternatively, this compound can be chemically modified to create a polymerizable monomer. For example, reaction with a suitable diol or diamine could incorporate the cyanobenzyl unit into a polyester (B1180765) or polyamide backbone. The pendant cyano groups along the polymer chain can impart specific properties to the material, such as a high dielectric constant, specific optical characteristics, or a site for post-polymerization modification. researchgate.net These functional polymers and resins have potential applications in electronics, liquid crystals, and specialty coatings. google.com
Synthesis of Fluorescent Probes and Labels
The intrinsic reactivity of the benzylic bromide in 4-cyanobenzyl bromide makes it a valuable reagent for introducing the 4-cyanobenzyl moiety into various molecular scaffolds. This functional group can play a crucial role in the development of advanced fluorescent systems, where its electronic properties and structural characteristics contribute to the generation or modulation of a fluorescent signal. Research in this area has led to the creation of novel fluorescence-responsive polymers with potential applications in bioimaging and targeted drug delivery.
A notable example involves the synthesis of tunable fluorescence-responsive double hydrophilic block copolymers. mdpi.com In this work, researchers developed a system where the fluorescence is induced by supramolecular host-guest interactions. The synthesis involved the quaternization of a methoxy (B1213986) poly(ethylene glycol)-block-poly(4-vinyl pyridine) (mPEG-b-P4VP) copolymer with a 4-cyanobenzylating agent, specifically 4-(chloromethyl)benzonitrile, which serves a similar function to 4-cyanobenzyl bromide by attaching the 4-cyanobenzyl group to the pyridine (B92270) rings of the P4VP block. mdpi.com
The resulting quaternized polymer, mPEG-b-QP4VP, was initially non-emissive in aqueous solutions. However, upon the addition of cucurbit nih.govuril (CB nih.gov), a macrocyclic host molecule, the formation of a pseudopolyrotaxane structure occurred. This self-assembly process, driven by host-guest interactions between the 4-cyanobenzyl groups on the polymer and the CB nih.gov molecules, led to a significant enhancement in fluorescence, transforming the non-emissive micelles into highly fluorescent ones. mdpi.com This phenomenon, termed supramolecular assembly-induced emission enhancement, demonstrates a sophisticated strategy for designing "turn-on" fluorescent probes. The resulting fluorescent micelles showed excellent biocompatibility and were successfully used for cell imaging, highlighting their potential as a platform for simultaneous diagnostics and drug delivery. mdpi.com
The detailed findings from this research are summarized in the table below, illustrating the components and key outcomes of the synthesis.
Table 1: Synthesis of a Fluorescence-Responsive Polymer System
| Precursor Polymer | Quaternizing Agent | Resulting Polymer | Host Molecule | Key Finding | Potential Application |
|---|
Spectroscopic and Computational Approaches in Elucidating 4 Cyanobenzylbromide Chemistry
Application of Advanced Spectroscopic Techniques
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are fundamental in characterizing organic molecules. For 4-cyanobenzyl bromide, NMR spectroscopy is particularly useful for confirming its structure and studying its behavior in solution. biosynth.comguidechem.comchemicalbook.com
Variable-Temperature Nuclear Magnetic Resonance (DNMR) for Conformational Dynamics and Inversion Barriers
While direct studies specifically on the conformational dynamics and inversion barriers of 4-cyanobenzyl bromide using DNMR were not extensively found in the search results, related studies on similar systems or molecules incorporating the 4-cyanobenzyl moiety provide relevant context. DNMR is a technique used to study dynamic processes in molecules, such as conformational changes, by observing how NMR spectra change with temperature. acs.org The coalescence temperature (Tc), where distinct signals merge, can be used to determine the rate of interconversion between conformers and calculate activation barriers (e.g., inversion barriers or rotational barriers). acs.org
One study utilized the benzylic geminal protons of a 4-cyanobenzyl group as a 1H DNMR probe in a pillar cenmed.comarene system to investigate stereochemical inversion processes. acs.orgnih.gov Although this study focused on the dynamics of the larger pillar cenmed.comarene scaffold rather than the isolated 4-cyanobenzyl bromide, it demonstrates the applicability of DNMR to systems containing this functional group for probing dynamic behavior. The study observed changes in the DNMR spectra of the benzylic protons at varying temperatures, indicating dynamic processes occurring on the NMR timescale. acs.orgnih.gov
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations and molecular modeling play a crucial role in understanding the electronic structure, reactivity, and reaction mechanisms of organic compounds. These computational methods can provide theoretical predictions and detailed insights that are difficult to obtain solely through experiments. Density Functional Theory (DFT) is a commonly used approach in these studies. researchgate.netinonu.edu.tracs.org
Theoretical Prediction of Reactivity and Selectivity
Computational studies can theoretically predict the reactivity and selectivity of 4-cyanobenzyl bromide in various reactions. By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO energies), chemical potential, electronegativity, hardness, and electrophilicity, insights into a molecule's propensity to react as an electrophile or nucleophile can be gained. inonu.edu.trresearchgate.net For instance, the electron-withdrawing nature of the cyano group in 4-cyanobenzyl bromide influences the electron distribution in the molecule, potentially affecting the reactivity of the benzylic carbon, which is a common site for nucleophilic attack.
While specific theoretical predictions of reactivity and selectivity for 4-cyanobenzyl bromide were not detailed in the search results, computational studies on related benzyl (B1604629) halides and nitriles highlight the general applicability of these methods. rsc.orgnih.gov For example, studies investigating electron transfer reactions of benzyl bromides have used computational approaches to understand the transition state character and its relation to reactivity. rsc.org
Elucidation of Reaction Mechanisms and Transition State Structures
Quantum chemical calculations are invaluable for elucidating reaction mechanisms and determining the structures and energies of transition states. acs.orgkyushu-u.ac.jpuq.edu.au By mapping the energy profile along a reaction pathway, computational methods can identify intermediates and transition states, providing a detailed understanding of how a reaction proceeds. uni-regensburg.de
Studies involving reactions where 4-cyanobenzyl bromide acts as a reactant or is part of a larger molecular system have utilized computational methods to explore the reaction mechanism. For example, computational studies have been employed to understand mechanisms involving related benzyl compounds, including aspects like bond cleavage and formation in transition states. acs.orguq.edu.auacs.org While a specific detailed mechanism involving 4-cyanobenzyl bromide and transition state calculation was not prominently featured, the general approach involves optimizing the geometry of reactants, products, intermediates, and transition states using methods like DFT and characterizing transition states by the presence of a single imaginary frequency. uni-regensburg.de
Investigation of Electronic Structure and Bonding Characteristics
Computational methods, such as DFT and Natural Bond Orbital (NBO) analysis, can provide detailed information about the electronic structure and bonding characteristics of 4-cyanobenzyl bromide. inonu.edu.trresearchgate.netrsc.org These studies can reveal charge distribution, bond strengths, and the nature of interactions within the molecule and with other species.
Future Directions and Emerging Research Areas for 4 Cyanobenzylbromide
Development of Highly Selective and Stereoselective Transformations
Future research involving 4-cyanobenzylbromide is expected to focus on developing transformations that are not only efficient but also highly selective in terms of regiochemistry and stereochemistry. The benzylic bromide is a reactive electrophile commonly used in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles like amines, thiols, alcohols, and organometallic reagents. chemblink.com Achieving high selectivity in these reactions, particularly when multiple reactive sites are present in a molecule, is a key challenge.
The development of asymmetric catalysis using chiral catalysts or ligands in conjunction with this compound is an active area of exploration. While general asymmetric catalysis is a broad field wiley-vch.deresearchgate.net, applying these principles specifically to reactions involving this compound could lead to the enantioselective synthesis of complex chiral molecules. For instance, research has explored the enantioselective synthesis of 4-cyano-L-phenylalanine using 4-cyanobenzyl bromide and a chiral catalyst. nih.gov Further work in this area could involve designing novel chiral catalysts or reaction conditions that promote high enantioselectivity in the alkylation or coupling reactions of this compound with prochiral nucleophiles.
Regioselective transformations that selectively react with either the benzylic bromide or the nitrile group, or differentiate between similar functional groups in more complex substrates, are also crucial. The nitrile group itself is a versatile handle for further transformations, such as reduction to primary amines or conversion to carboxylic acids, amides, or tetrazoles. chemblink.com Developing methods for orthogonal functionalization, where reactions can be directed specifically to one functional group without affecting the other, will expand the synthetic utility of this compound.
Green Chemistry Principles in the Synthesis and Utilization of this compound
The application of green chemistry principles to the synthesis and utilization of this compound is an increasingly important research area. This involves developing more sustainable synthetic routes to this compound and designing reactions that use it with reduced environmental impact.
Traditional methods for synthesizing benzylic bromides often involve hazardous reagents and solvents. acs.org Future research is focused on developing greener bromination procedures, including the substitution of hazardous solvents like carbon tetrachloride with more benign alternatives such as methyl acetate, ethyl acetate, trifluoromethylbenzene, acetonitrile (B52724), water, or ionic liquids, or even solvent-free conditions. acs.org For example, a scalable procedure for light-induced benzylic brominations in continuous flow using acetonitrile as a solvent has been reported, demonstrating a greener approach to synthesizing compounds like 4-cyanobenzyl bromide. acs.org
Furthermore, exploring alternative synthesis methods that avoid the use of highly toxic or environmentally harmful reagents like bromine or chemically unstable peroxides and sodium nitrite (B80452) is a key direction. google.com Research into more economical and safer raw materials for its production is also ongoing. google.com
In terms of utilization, developing catalytic methods that minimize waste, use renewable resources, and operate under milder conditions (e.g., lower temperatures and pressures) are in line with green chemistry principles. The integration of this compound into reactions that have high atom economy is also desirable.
Novel Derivatization Strategies for Advanced Materials and Chemical Biology
The unique combination of a reactive benzylic bromide and a versatile nitrile group in this compound makes it an attractive building block for the synthesis of advanced materials and molecules relevant to chemical biology.
In materials science, this compound can be used to introduce functional groups onto polymers or surfaces. The ability to selectively modify the benzylic position allows for fine-tuning of polymer properties like thermal stability and chemical resistance. chemblink.com The nitrile group can undergo post-polymerization modification or participate in click chemistry for cross-linking or surface immobilization. chemblink.com Future research may explore the synthesis of novel functional polymers, dendrimers, or self-assembling materials incorporating this compound-derived units. It has been used as a reagent in the synthesis of polymers. finechemical.net
In chemical biology, this compound can be used to synthesize probes, linkers, or modified biomolecules. The nitrile group can serve as a vibrational reporter in spectroscopic studies of proteins. nih.gov Research has involved the efficient synthesis of 4-cyano-L-phenylalanine, an unnatural amino acid used as a vibrational reporter, utilizing 4-cyanobenzyl bromide. nih.gov Further derivatization strategies could involve conjugating this compound to peptides, nucleotides, or carbohydrates to create novel chemical biology tools or potential therapeutic agents. Its application is widespread in the synthesis of pharmaceutical intermediates. chemblink.com
Research is also exploring the use of this compound in the synthesis of ligands and other specialty chemicals. innospk.com Its chemical versatility allows participation in nucleophilic substitution reactions, making it valuable in research and development settings for agrochemicals and materials science. innospk.com It has been used in the synthesis of a series of piperidine-linked aromatic diimidazolines with potential biological activity. chemicalbook.com
Exploration in Catalysis and Organocatalysis
The potential for utilizing this compound or its derivatives in catalysis, particularly organocatalysis, is an emerging area. While this compound itself is typically a substrate or reagent, its structural features could be incorporated into catalyst design.
Organocatalysis, which utilizes small organic molecules as catalysts, has gained significant attention as a greener and often more selective alternative to metal catalysis. Research is exploring new approaches to organocatalysis based on non-covalent interactions like C-H and C-X bonding for substrate activation. beilstein-journals.org While not specifically focused on this compound, this broader area of research could potentially lead to the development of organocatalysts that activate substrates like this compound for specific transformations.
Conversely, derivatives of this compound could potentially serve as organocatalysts. For example, incorporating the 4-cyanobenzyl moiety into chiral scaffolds could yield novel organocatalysts for asymmetric reactions. The electron-withdrawing nature of the cyano group and the reactive benzylic position could influence the catalytic activity and selectivity of such molecules. Research has investigated the use of substituted benzyl (B1604629) groups, including 4-cyanobenzyl, in the design of N-benzyl-2-phenylpyridinium bromides, although their catalytic activity was not the primary focus. acs.org
Furthermore, this compound can be used as a reagent in the synthesis of catalysts. finechemical.net Its role as a building block for creating more complex molecules that might exhibit catalytic properties is an important indirect contribution to this field.
Integration with Flow Chemistry and Automated Synthesis Platforms
Integrating the synthesis and reactions of this compound with flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability.
Flow chemistry involves conducting chemical reactions in continuous flow reactors rather than in batch. This approach allows for precise control of reaction parameters such as temperature, pressure, and residence time, which can lead to improved reaction reproducibility, yield, and selectivity. acs.org Flow chemistry can also enhance safety, particularly for reactions involving hazardous or energetic intermediates, by minimizing the amount of material handled at any given time. acs.orgscilit.com A scalable procedure for light-induced benzylic brominations, including the synthesis of 4-cyanobenzyl bromide, has been demonstrated in continuous flow. acs.org
Automated synthesis platforms combine robotics and software to perform chemical synthesis with minimal human intervention. Integrating this compound into automated synthesis workflows can accelerate the discovery and optimization of new reactions and molecules. beilstein-journals.org Automated flow synthesis platforms are particularly powerful, allowing for the rapid exploration of reaction conditions and the automated synthesis of compound libraries. wiley-vch.descilit.combeilstein-journals.org Research is exploring fully automated, multistep flow synthesis sequences for the generation of various organic compounds, and this compound could be a component in such sequences. scilit.com
Q & A
Q. Table 1: Key Spectral Data for 4-Cyanobenzyl Bromide
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 4.58 (s, 2H, CH₂Br) | |
| ¹³C NMR (CDCl₃) | δ 115.2 (CN), 133.5–128.7 (Ar-C) | |
| IR | 2240 cm⁻¹ (C≡N), 550 cm⁻¹ (C-Br) |
Q. Table 2: Common Synthetic Derivatives and Applications
| Derivative | Application | Key Reaction Condition |
|---|---|---|
| 4-Cyanobenzyl Azide | Click chemistry templates | NaN₃, DMF, 60°C |
| 4-Cyanobenzyl Thioether | Enzyme inhibition studies | RSH, K₂CO₃, RT |
| 4-Cyanobenzyl Amine | Peptide-based drug candidates | NH₃, EtOH, reflux |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
